molecular formula C14H14BrNO B1500142 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine

3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine

Cat. No.: B1500142
M. Wt: 292.17 g/mol
InChI Key: DCRVYRPEDHMFKP-UHFFFAOYSA-N
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Description

3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine is a brominated aromatic compound featuring a pyrrolidine ring linked via an ether oxygen to a naphthalene moiety substituted with a bromine atom at the 6-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and molecular probes. The bromine atom enhances lipophilicity and may facilitate cross-coupling reactions, while the pyrrolidine ring offers conformational flexibility for interactions with biological targets.

Properties

Molecular Formula

C14H14BrNO

Molecular Weight

292.17 g/mol

IUPAC Name

3-(6-bromonaphthalen-2-yl)oxypyrrolidine

InChI

InChI=1S/C14H14BrNO/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14/h1-4,7-8,14,16H,5-6,9H2

InChI Key

DCRVYRPEDHMFKP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC3=C(C=C2)C=C(C=C3)Br

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine is being researched for its potential therapeutic properties, particularly in cancer treatment. Preliminary studies indicate that it may interact with various biological targets, leading to cytotoxic effects against certain cancer cell lines.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Target Cancer Cell Line
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidineTBDVarious (ongoing studies)
Similar Naphthyl Derivative A9.27Prostate Cancer (PRXF 22Rv1)
Similar Naphthyl Derivative B2.76Ovarian Cancer (OVXF 899)

Note: TBD indicates that the IC50 value is yet to be determined through ongoing research.

Biological Interactions

Research into the biological activity of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine suggests that it may possess antimicrobial properties. Studies are ongoing to evaluate its effectiveness against various bacterial strains and fungi.

Table 2: Preliminary Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusTBD
Escherichia coliTBD
Candida albicansTBD

Further investigations are needed to establish the MIC values for these pathogens.

Synthetic Applications

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex pharmaceutical agents. Its unique structure allows for various chemical modifications, potentially leading to new derivatives with enhanced biological activities.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives based on the structure of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine. For instance, compounds sharing similar structural motifs have shown varying degrees of antitumor activity, highlighting the importance of structural modifications in enhancing efficacy.

Case Study Highlights:

  • Antitumor Efficacy : A derivative similar to 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine demonstrated significant cytotoxicity against multiple cancer cell lines, indicating that further exploration could yield promising therapeutic candidates.
  • Mechanistic Studies : Investigations into the mechanism of action are underway to understand how this compound interacts with cellular targets, which is crucial for optimizing its pharmacological profile.

Comparison with Similar Compounds

Halogenation Patterns

  • 3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride: This compound differs by having bromine atoms at both the 1- and 6-positions of the naphthyl group. The hydrochloride salt form improves aqueous solubility compared to the free base .
  • Pyridine Derivatives (e.g., Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate) : These compounds feature a pyridine core instead of naphthalene, with mixed halogen substituents (6-bromo and 2-chloro). The pyridine ring introduces nitrogen-based polarity, which may alter solubility and reactivity in nucleophilic substitution reactions compared to naphthyl systems .

Core Aromatic Systems

  • Naphthyl vs. Xanthene/Benzene Systems: Compounds like 5-Bromo-2-(6-(3-(((tert-butoxycarbonyl)amino)methyl)pyrrolidin-1-yl)-2,7-dichloro-3-oxo-3H-xanthen-9-yl)benzene-1,3-disulfonate (S25) () incorporate xanthene or benzene cores. The xanthene system’s extended conjugation and sulfonate groups enhance fluorescence properties, contrasting with the simpler naphthyl-pyrrolidine framework .

Data Table: Key Comparative Features

Compound Name Core Structure Halogen Substituents Key Characteristics References
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine Naphthyl-pyrrolidine 6-Bromo Target compound; flexible pyrrolidine ring -
3-[(1,6-Dibromo-2-naphthyl)oxy]pyrrolidine hydrochloride Naphthyl-pyrrolidine 1,6-Dibromo Enhanced lipophilicity; hydrochloride salt
Methyl 3-(6-bromo-2-chloropyridin-3-yl)acrylate Pyridine 6-Bromo, 2-Chloro Polar pyridine core; ester functionality
S25 (Xanthene derivative) Xanthene/benzene 5-Bromo Fluorescent properties; sulfonate groups

Preparation Methods

General Synthetic Strategy

The synthesis of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine generally involves two key steps:

Preparation of 6-Bromo-2-naphthol

6-Bromo-2-naphthol is typically prepared by bromination of 2-naphthol under controlled conditions. Bromination is often achieved using N-bromosuccinimide (NBS) in acidic media such as sulfuric acid or trifluoroacetic acid, which facilitates selective bromination at the 6-position.

Step Reagents & Conditions Yield (%) Notes
Bromination 2-Naphthol + NBS in H2SO4 or TFA at 20°C 70-80% Controlled bromination to obtain 6-bromo-2-naphthol with minimal polybromination

This step is analogous to the bromination of aromatic amines and phenols described in related systems, where NBS in acidic conditions provides regioselective bromination.

Formation of the Ether Linkage

The key ether bond formation between 6-bromo-2-naphthol and pyrrolidine can be achieved by nucleophilic aromatic substitution or via transition-metal catalyzed coupling reactions such as Buchwald-Hartwig amination or Ullmann-type ether synthesis.

  • Nucleophilic substitution : Pyrrolidine acts as a nucleophile attacking the activated bromonaphthol under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Transition-metal catalyzed coupling : Palladium or copper catalysts facilitate the coupling of the aryl bromide with pyrrolidine under mild conditions, often with ligands such as phosphines to enhance reactivity.

Method Reagents & Conditions Yield (%) Advantages Notes
Nucleophilic substitution 6-Bromo-2-naphthol + pyrrolidine + NaH in DMF, rt 50-70% Simple setup, no metal catalyst Requires careful control to avoid side reactions; may need elevated temperature
Pd-catalyzed Buchwald-Hartwig 6-Bromo-2-naphthol + pyrrolidine + Pd catalyst + ligand 70-85% High selectivity and yield More expensive, requires inert atmosphere and catalyst optimization
Cu-catalyzed Ullmann ether synthesis 6-Bromo-2-naphthol + pyrrolidine + CuI + ligand + base 60-80% Cost-effective, scalable Often requires higher temperature and longer reaction times

Representative Experimental Procedure (Hypothetical)

  • To a stirred solution of 6-bromo-2-naphthol (1.0 equiv) in dry DMF, sodium hydride (1.2 equiv) is added at 0°C under nitrogen atmosphere.
  • After gas evolution ceases, pyrrolidine (1.1 equiv) is added dropwise.
  • The reaction mixture is stirred at room temperature for 12-24 hours.
  • Upon completion (monitored by TLC or LC-MS), the mixture is quenched with water and extracted with ethyl acetate.
  • The organic layers are combined, washed, dried over sodium sulfate, and concentrated.
  • The crude product is purified by flash chromatography to afford 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine.

Analytical Data and Characterization

  • LC-MS : Molecular ion peak consistent with the expected molecular weight of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine.
  • [^1H NMR and ^13C NMR](pplx://action/followup) : Characteristic aromatic proton signals of the bromonaphthyl group and aliphatic signals corresponding to the pyrrolidine ring.
  • Purity : Generally >95% after chromatographic purification.

Summary Table of Preparation Methods

Step Reaction Type Key Reagents/Conditions Yield (%) Advantages Challenges
1 Bromination 2-Naphthol + NBS + H2SO4 or TFA, 20°C 70-80 Selective bromination Control of regioselectivity
2 Nucleophilic substitution 6-Bromo-2-naphthol + pyrrolidine + NaH, DMF 50-70 Simple, metal-free Side reactions, longer times
3 Pd-catalyzed coupling Pd catalyst + ligand + base, inert atmosphere 70-85 High yield and selectivity Cost, catalyst handling
4 Cu-catalyzed coupling CuI + ligand + base, elevated temperature 60-80 Cost-effective, scalable Higher temperature, longer time

Q & A

Q. What are the recommended synthetic routes for 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 6-bromo-2-naphthol with pyrrolidine derivatives under nucleophilic aromatic substitution conditions. Optimization requires adjusting reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Design of Experiments (DoE) approaches, including factorial designs, can systematically identify critical variables (e.g., catalyst loading, reaction time) to maximize yield .

Q. How should researchers characterize the structural and electronic properties of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine?

  • Methodological Answer : Use X-ray crystallography (for solid-state structure) and NMR spectroscopy (¹H/¹³C, DEPT-135) to confirm regiochemistry and substitution patterns. Computational methods like DFT calculations (B3LYP/6-31G*) can predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity . Mass spectrometry (HRMS-ESI) validates molecular weight and isotopic patterns due to bromine .

Q. What are the key reactivity patterns of the bromine substituent in this compound under cross-coupling conditions?

  • Methodological Answer : The bromine at the 6-position of the naphthyl group is reactive in Suzuki-Miyaura or Buchwald-Hartwig couplings. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids or amines to functionalize the scaffold. Monitor reaction progress via TLC or GC-MS to avoid over-substitution or side reactions .

Advanced Research Questions

Q. How can researchers design experiments to study the compound’s structure-activity relationships (SAR) in catalytic or biological systems?

  • Methodological Answer : Employ a modular synthesis strategy to generate derivatives with varied substituents (e.g., electron-withdrawing/-donating groups). Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett σ values) with activity metrics (e.g., IC₅₀ in enzyme assays). ICReDD’s integrated computational-experimental workflows can prioritize high-value derivatives for testing .

Q. How should contradictory data on reaction yields or biological activity be resolved?

  • Methodological Answer : Conduct robustness testing by repeating experiments under standardized conditions (e.g., inert atmosphere, purified reagents). Apply statistical tools (e.g., ANOVA or Grubbs’ test) to identify outliers. For biological assays, validate results across multiple cell lines or enzymatic models to rule out matrix effects .

Q. What computational methods are most effective for predicting reaction pathways involving this compound?

  • Methodological Answer : Use quantum mechanical calculations (e.g., transition state theory with NEB algorithms) to map reaction pathways for bromine substitution or pyrrolidine ring modifications. Combine with machine learning (e.g., graph neural networks) trained on reaction databases to predict regioselectivity or side products .

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